Etelcalcetide hydrochloride is a novel, second-generation calcimimetic agent administered intravenously [ [] ]. It is classified as an allosteric activator of the calcium-sensing receptor (CaSR) [ [] ]. In scientific research, etelcalcetide hydrochloride serves as a valuable tool for studying the role of CaSR in various physiological processes and exploring potential therapeutic targets for diseases related to calcium homeostasis.
Etelcalcetide hydrochloride exerts its effects by acting as an allosteric activator of the calcium-sensing receptor (CaSR) [ [, ] ]. This receptor plays a crucial role in regulating calcium homeostasis within the body. Upon binding to CaSR, etelcalcetide hydrochloride enhances the receptor's sensitivity to extracellular calcium. This heightened sensitivity leads to the suppression of parathyroid hormone (PTH) secretion, a key hormone involved in regulating calcium levels [ [] ]. By modulating PTH levels, etelcalcetide hydrochloride indirectly influences calcium and phosphate metabolism, making it a subject of interest for research related to calcium-related disorders.
Etelcalcetide hydrochloride's primary application in scientific research is as a tool for investigating secondary hyperparathyroidism (SHPT) [ [, , , ] ]. In preclinical studies, etelcalcetide hydrochloride effectively suppressed PTH secretion in both in vitro and in vivo models [ [] ]. Animal models of chronic renal insufficiency have demonstrated its ability to mitigate SHPT disorders such as parathyroid gland hypertrophy, bone abnormalities, and ectopic calcification [ [] ]. These research applications highlight etelcalcetide hydrochloride's potential as a valuable tool for understanding and developing treatments for SHPT and other calcium-related disorders.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4